molecular formula C10H16N4O B6431996 1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one CAS No. 85671-89-2

1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one

Cat. No. B6431996
CAS RN: 85671-89-2
M. Wt: 208.26 g/mol
InChI Key: AKRVOIJEHSTABD-UHFFFAOYSA-N
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Description

The compound “1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound belongs to the class of organic compounds known as phenylpiperazines, which consists of a piperazine bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered ring containing two nitrogen atoms . It also contains a piperazine group, which is a six-membered ring containing two nitrogen atoms . The exact structure would depend on the specific arrangement and bonding of these groups.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. Imidazole is known to be amphoteric in nature, meaning it can act as both an acid and a base . This could influence the types of reactions it undergoes.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Scientific Research Applications

Therapeutic Potential

Imidazole, a core component of this compound, has a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anti-tubercular Activity

Compounds containing the 1-methyl-1H-imidazol-2-yl moiety have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Pharmaceutical Applications

This compound is used in the pharmaceutical industry. For example, it is used in the synthesis of 4-(1-Methyl-1H-imidazol-2-yl)benzaldehyde .

mGluR2 Potentiator

This compound has been studied as a potential mGluR2 potentiator. Structure-activity relationship studies led to potent, selective mGluR2 PAMs with excellent pharmacokinetic profiles .

Cytotoxic Activity

Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which could potentially include this compound, have been designed, synthesized, and screened for their in vitro cytotoxic activity against various cell lines .

Secondary Prevention Medication

While not directly linked to this compound, it’s worth noting that compounds with similar structures have been used in secondary prevention medication for patients after a myocardial infarction .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many imidazole derivatives show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis and potential uses. Given the wide range of biological activities exhibited by imidazole derivatives, this compound could have potential applications in various fields, including medicine and pharmacology .

properties

IUPAC Name

1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-9(15)13-5-7-14(8-6-13)10-11-3-4-12(10)2/h3-4H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRVOIJEHSTABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone

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